(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one

Overview

Description

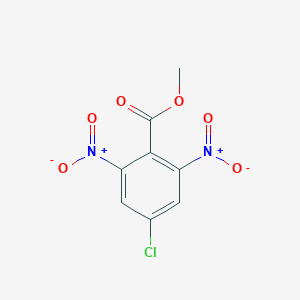

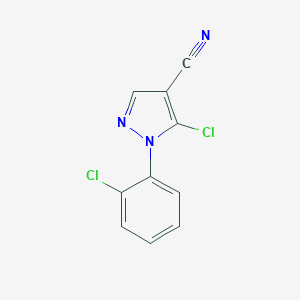

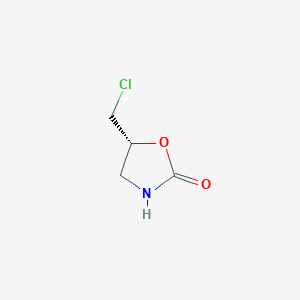

“(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C4H6ClNO2 . It is also known by other synonyms such as “5-Chloromethyl-2-oxazolidinone” and “NSC 111158” among others .

Molecular Structure Analysis

The molecular structure of “(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one” consists of 4 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is FNOZCEQRXKPZEZ-VKHMYHEASA-N .Physical And Chemical Properties Analysis

“(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one” has a molecular weight of 135.549 . It has a density of approximately 1.3±0.1 g/cm3 . The boiling point is predicted to be around 382.8±11.0 °C at 760 mmHg . The compound has a flash point of 185.3±19.3 °C .Scientific Research Applications

Synthesis of Protease Inhibitors : This compound is used in the practical synthesis of α-aminoalkyl-α′-chloromethylketone derivatives, which are important intermediates for several protease inhibitors (Onishi et al., 2001).

Precursor for Pharmacologically Active Compounds : It serves as a precursor in the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which are important for producing β-amino alcohols, β-blockers, and azasugar derivatives (Schierle-Arndt et al., 2001).

Study of Molecular Isomerism : Research on N-alkyl substituted 5-chloromethyl-1,3-oxazolidines has revealed isomerism due to cis-trans orientation of substituents, providing insights into molecular structure (Bulatova et al., 2001).

Application in Asymmetric Synthesis : The 1,3-oxazolidin-2-one nucleus, including compounds like (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one, is popular in asymmetric synthesis as chiral auxiliaries and protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

Synthesis of Chiral Aziridines : This compound is also used in the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines, which are useful in creating analogues of amino acids (Park et al., 2003).

Formation of Weak Hydrogen Bonds : It is involved in the formation of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, useful in understanding molecular interactions (Nogueira et al., 2015).

Electrochemical Oxidation Studies : The compound is significant in the electrochemical oxidation studies for the synthesis of dichiral β-amino alcohols, crucial for pharmacological applications (Danielmeier et al., 1996).

Potential Psychotropic Drug Development : Derivatives of this compound have been studied for their potential as psychotropic drugs, exhibiting antidepressive activity in preliminary clinical trials (Kruszyński et al., 2001).

Development of Chiral Oxazolidin-2-ones : It has been used in the practical modifications and applications of the Sharpless asymmetric aminohydroxylation for the one-pot preparation of chiral oxazolidin-2-ones (Barta et al., 2000).

Conformational Studies for Acetylcholine Receptor Interaction : The compound has been studied for understanding its interaction with neuronal acetylcholine receptors, contributing to pharmacological research (Meneghetti et al., 2007).

Safety and Hazards

properties

IUPAC Name |

(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOZCEQRXKPZEZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.